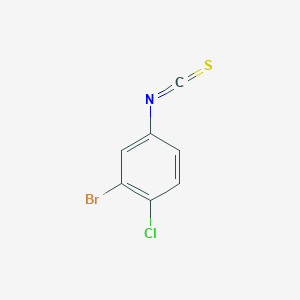![molecular formula C11H12BrNO B13685601 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13685601.png)
9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: is a heterocyclic compound that belongs to the class of benzoazepines. This compound is characterized by a seven-membered ring fused to a benzene ring, with a bromine atom at the 9th position and a methyl group at the 8th position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-1,2,3,4-tetrahydrobenzo[B]azepin-5-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carbonyl group in the benzoazepinone ring can yield the corresponding alcohol.
Substitution: The bromine atom at the 9th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 9-bromo-8-methylbenzo[B]azepin-5-carboxylic acid.
Reduction: Formation of 9-bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5-ol.
Substitution: Formation of 9-substituted derivatives, such as 9-amino-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, or other advanced materials.
作用机制
The exact mechanism of action of 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group in the benzoazepinone ring can participate in various interactions, such as hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
8-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the bromine atom at the 9th position.
9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the methyl group at the 8th position.
9-Chloro-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Has a chlorine atom instead of a bromine atom at the 9th position.
Uniqueness: The presence of both the bromine atom at the 9th position and the methyl group at the 8th position imparts unique chemical and physical properties to 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from similar compounds.
属性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC 名称 |
9-bromo-8-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-4-5-8-9(14)3-2-6-13-11(8)10(7)12/h4-5,13H,2-3,6H2,1H3 |
InChI 键 |
DVTRBFUYWWHALC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=O)CCCN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



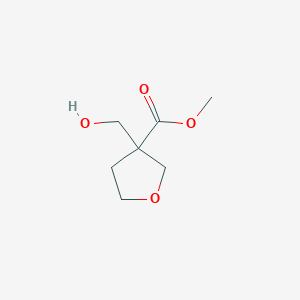
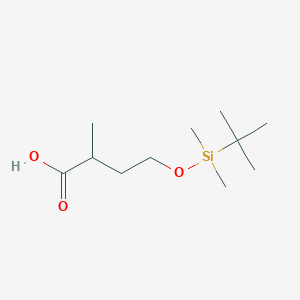
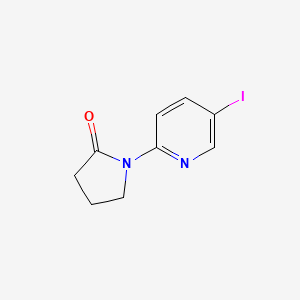
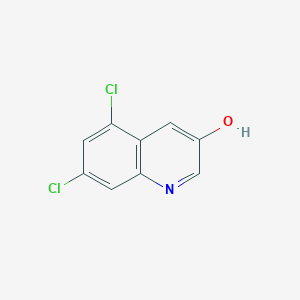
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)
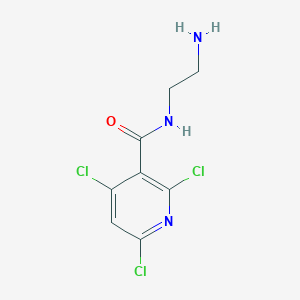
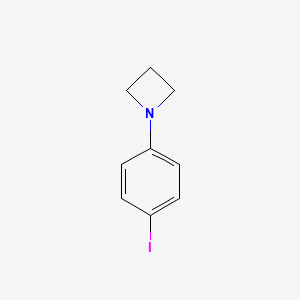
![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
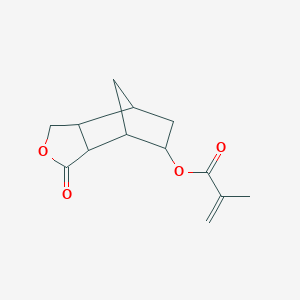
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)

